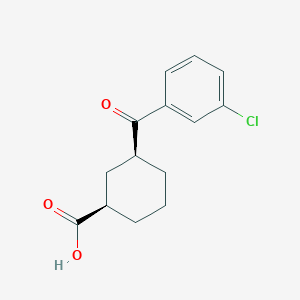

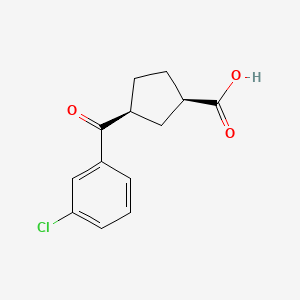

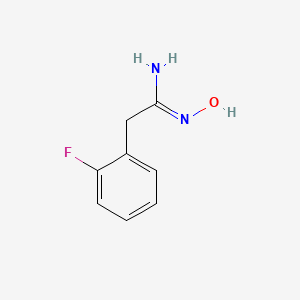

![molecular formula C15H30ClNO4 B1648755 [(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride CAS No. 54377-02-5](/img/structure/B1648755.png)

[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride

Vue d'ensemble

Description

[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride, also known as COTC chloride, is a small molecule with a wide range of applications in scientific research. COTC chloride has been used in various experiments and studies, such as those related to biochemistry, physiology, and pharmacology. It is a colorless, odorless, and water-soluble compound that has the chemical formula C₁₆H₃₆ClN₃O₅. COTC chloride is a useful reagent for many scientific applications due to its ability to form stable complexes with metal ions.

Applications De Recherche Scientifique

Antioxidant and Anti-Inflammatory Properties

- Application : Studies explore its potential in mitigating oxidative stress, reducing inflammation, and protecting against cellular damage .

Sepsis Management

- Application : Clinical trials have shown that L-carnitine supplementation reduces inflammation, enhances antioxidant defense, and improves clinical outcomes in sepsis patients .

Bioanalytical Research

- Application : Researchers use it as a marker to study carnitine metabolism, assess metabolic disorders, and develop diagnostic methods .

Quantification in Urine and Plasma

- Application : Methods involving high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) allow accurate measurement of acylcarnitines, including octanoylcarnitine, in urine and plasma .

Immune Regulation and Autoimmunity

Mécanisme D'action

Target of Action

Caprylyl-l-carnitine chloride, also known as L-Octanoylcarnitine (hydrochloride), Octanoyl L-Carnitine Chloride, or [(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride, is a metabolite of L-carnitine . The primary targets of this compound are the carnitine palmitoyltransferase (CPT) system and TRP channels . The CPT system plays a crucial role in the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . TRP channels are involved in various aspects of eye health and disease .

Mode of Action

The compound interacts with its targets by donating an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The affected biochemical pathways primarily involve fatty acid metabolism and glucose metabolism . The modulation of the CPT system’s functionality has simultaneous effects on these metabolic pathways . The compound also plays a role in the transport of fatty acids across the mitochondrial membrane . Furthermore, it is involved in the anaerobic metabolism of L-carnitine to trimethylamine (TMA) .

Pharmacokinetics

The pharmacokinetics of Caprylyl-l-carnitine chloride involve absorption, distribution, metabolism, and excretion (ADME). Dietary L-carnitine is absorbed by active and passive transfer across enterocyte membranes. The bioavailability of dietary L-carnitine is 54-87% and is dependent on the amount of L-carnitine in the meal . The compound is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues) . The homeostasis of carnitine is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and efficient, but saturable, renal tubular reabsorption .

Result of Action

The molecular and cellular effects of the compound’s action include amelioration of inflammation , enhancement of antioxidant defense , reduction of mortality , and improvement of some clinical outcomes in critically ill patients with sepsis . It also protects H9c2 cells against lipopolysaccharide (LPS)-induced injury as indicated by increased cell viability, reduced apoptosis ratio, and lactate dehydrogenase (LDH) level .

Action Environment

The action, efficacy, and stability of Caprylyl-l-carnitine chloride can be influenced by environmental factors. For instance, it reacts vigorously with water to form HCl and caprylic acid . Therefore, it should be stored in a cool, dry place . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of certain diseases or conditions .

Propriétés

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648675.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648678.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648679.png)

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648699.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)